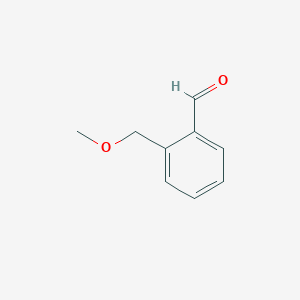

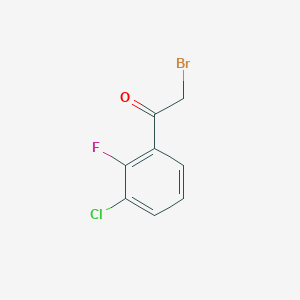

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone

Vue d'ensemble

Description

The compound 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is a halogenated ketone with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds with similar halogenated aromatic structures and ketone functionalities have been investigated. These studies provide insights into the molecular structure, synthesis, and properties that could be extrapolated to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone.

Synthesis Analysis

The synthesis of related halogenated ketones typically involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high product purity and effectiveness as a chemical protective group . Although the specific synthesis route for 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is not detailed, similar methodologies could potentially be applied, considering the structural similarities.

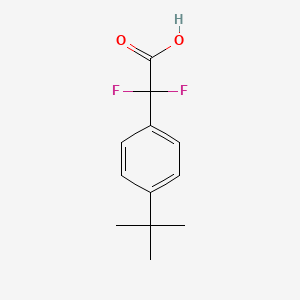

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated ketones can be determined using experimental techniques such as FTIR and NMR, as well as theoretical calculations like density functional theory (DFT) . For instance, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . These techniques could be employed to analyze the molecular structure of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone.

Chemical Reactions Analysis

The reactivity of halogenated ketones can be inferred from molecular docking studies and HOMO-LUMO analysis. The compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone showed potential inhibitory activity against enzymes, suggesting that similar compounds could also exhibit biological activity . The HOMO-LUMO gap indicates the charge transfer within the molecule, which is crucial for understanding the chemical reactivity .

Physical and Chemical Properties Analysis

The physical properties such as decomposition and melting points can be determined using techniques like TGA and DTA, as demonstrated for 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one . The chemical properties, including stability and electronic distribution, can be assessed through NBO analysis and molecular electrostatic potential (MEP) studies . These analyses provide a comprehensive understanding of the behavior of halogenated ketones under various conditions.

Applications De Recherche Scientifique

Synthesis Methods and Reactions

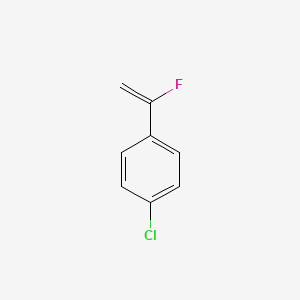

Selective α-monobromination of Alkylaryl Ketones

This process involves the bromination of various alkylaryl ketones, including those similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, using ionic liquids. It demonstrates efficient, regioselective bromination for these compounds (W. Ying, 2011).

Synthesis of 1-Phenyl-2-(4-Aryl-1,3,4,5-Tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-Ethanones

A synthesis method involving condensation and cyclization reactions was used to produce various ethanones, illustrating the chemical diversity achievable with compounds similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (H. Liszkiewicz et al., 2006).

Reactions with Tetrasulfur Tetranitride

This study details the reaction of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride, leading to the formation of thiadiazoles, showcasing the reactivity of compounds structurally similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (Sukjoon Yoon et al., 1998).

Chemical Properties and Analysis

Vibrational Assignments and Molecular Docking Study

This research investigated the molecular structure and properties of a compound related to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, providing insights into vibrational frequencies, geometrical parameters, and potential inhibitory activity against certain biological targets (Y. Mary et al., 2015).

Enantiomerically Pure Ethanones Synthesis

A study focused on synthesizing enantiomerically pure compounds starting from a molecule structurally similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone. This highlights the potential for creating specific enantiomers for research and application purposes (Shuo Zhang et al., 2014).

Improvement of Synthetic Technology

Focusing on a compound closely related to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, this study improved the synthesis process, achieving higher yield and purity. Such advancements are crucial for efficient production of similar compounds (Li Yu-feng, 2013).

Applications in Complex Synthesis

Synthesis of Chalcone Analogues

A method involving electron-transfer chain reactions was employed to synthesize α,β-unsaturated ketones, which are analogues of chalcone. This demonstrates the utility of compounds like 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone in creating diverse chemical structures (C. Curti et al., 2007).

Antimicrobial Activity of Fluorinated and Chlorochromones

The study highlights the antimicrobial screening of certain chromones derived from bromo-2-fluorobenzaldehyde, which could be related to the properties of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (S. G. Jagadhani et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-1-(3-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRVUBXKXBNQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622608 | |

| Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone | |

CAS RN |

1192313-64-6 | |

| Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

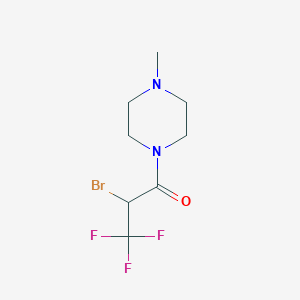

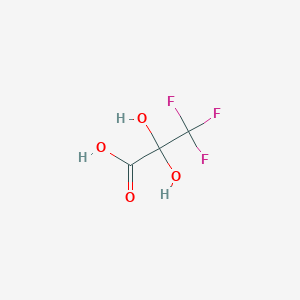

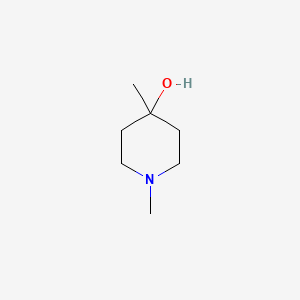

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)

![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3030913.png)

![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)

![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)